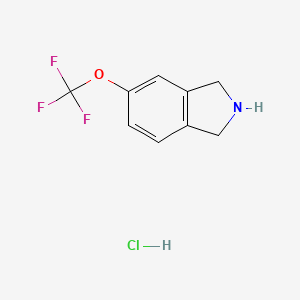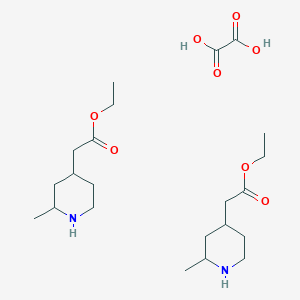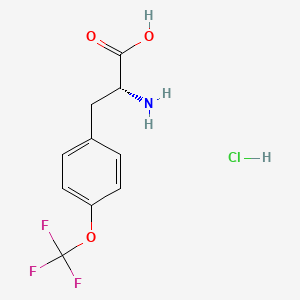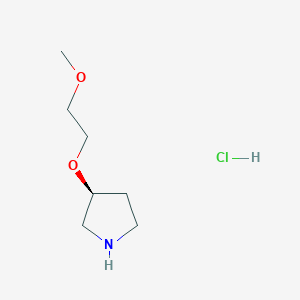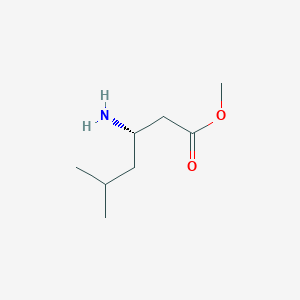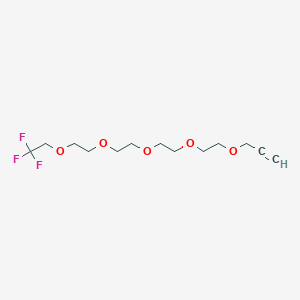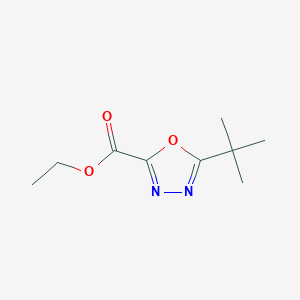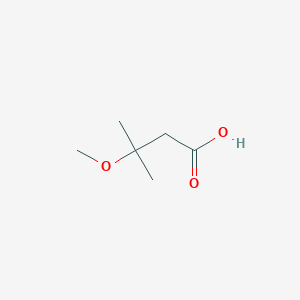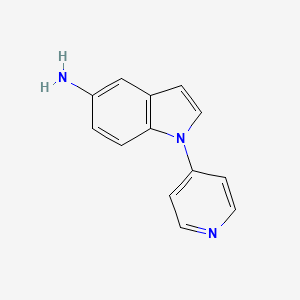
1-(4-pyridinyl)-1H-indol-5-amine
概要
説明
“1-(4-pyridinyl)-1H-indol-5-amine” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
Pyridinium salts, which are structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals . Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics . This review aims at highlighting the pyridinium salts in terms of their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Chemical Reactions Analysis
Pyridinium salts have been highlighted in terms of their synthetic routes and reactivity . They are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as a product which behaves as a flexible and multidentate bioactive ligand .
科学的研究の応用
Alzheimer's Disease Treatment
- Besipirdine Development : A novel series of N-(4-pyridinyl)-1H-indol-1-amines, including besipirdine, was synthesized and evaluated for potential utility in treating Alzheimer's disease. Besipirdine, selected for clinical development, showed cholinomimetic properties and adrenergic mechanism enhancement (Klein et al., 1996).
Receptor Binding Studies
- 5-HT6 Receptor Ligands : 1-Aminoethyl-3-arylsulfonyl-1H-indoles, with enhanced 5-HT6 affinity and cyclase activity, were developed as 5-HT6 receptor agonists and antagonists. This research involved synthesizing compounds with an additional nitrogen in the indole ring (Elokdah et al., 2007).
Plant Enzyme Reactions
- Formation of Indole : Research on plant amine oxidase showed that the oxidation of certain diamines leads to the formation of heterocyclic compounds, including indole, suggesting the role of enzymes in the generation of such structures (Mann & Smithies, 1955).
Chemical Synthesis
- Annulated Pyridine Derivatives : A study on N-{2-[Alkynyl(hetero)aryl]methylene}indolin-1-amines explored their electrophilic cyclization reactions to form annulated pyridine derivatives. Indole was released as a neutral leaving group during these reactions (Ghavtadze et al., 2010).
Antitumor Activity
- Antineoplastic Agents : Synthesis of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles demonstrated potential as a new class of antineoplastic agents. These compounds showed antitumor activity in vitro and in vivo (Nguyen et al., 1990).
Safety and Hazards
将来の方向性
Posttranslational modifications (PTMs) are essential mechanisms that provide chemical diversity to proteins . Since defects in PTMs are linked to numerous disorders and diseases, PTMs and their modifying enzymes are considered as potential drug targets . This has fueled new initiatives to determine how PTMs affect protein structure and function . Highlighting structural changes after PTM provides new frontiers in understanding the detailed mechanism and related drug developments .
特性
IUPAC Name |
1-pyridin-4-ylindol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-11-1-2-13-10(9-11)5-8-16(13)12-3-6-15-7-4-12/h1-9H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULUAUZIVDSBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2C3=CC=NC=C3)C=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-pyridinyl)-1H-indol-5-amine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B3110915.png)


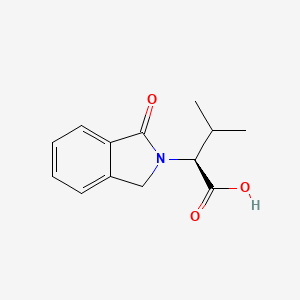
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B3110943.png)
